molecular formula C10H7ClN4O3S2 B2591630 5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 393568-39-3

5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No. B2591630
CAS RN: 393568-39-3
M. Wt: 330.76
InChI Key: CBWFWVPTLCUSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a chemical compound that belongs to the family of thiadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

Hypoxia-Selective Antitumor Agents

A study explored the synthesis and hypoxic cell cytotoxicity of novel hypoxia-selective cytotoxins, including derivatives of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, to target tumor cells in hypoxic conditions. The research focused on the compound's selective toxicity to hypoxic cells, potentially offering insights into the design of targeted cancer therapies that exploit the hypoxic microenvironment of solid tumors (Palmer et al., 1996).

Molecular Engineering with Hydrogen and Halogen Bonds

In the field of crystal engineering, studies on hydrogen and halogen bonds have highlighted the structuring capabilities of such interactions in complex formation. For instance, research on molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes showcases the utility of these interactions in the design of molecular architectures. This area of research may provide foundational knowledge for the development of new materials and drug design methodologies (Saha et al., 2005).

Antimicrobial and Anticonvulsant Agents

The synthesis and reactions of various derivatives have been explored for their potential as antimicrobial and anticonvulsant agents. For instance, the synthesis and pharmacological evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists have been investigated for their anticonvulsant activity, showcasing the chemical's relevance in the development of therapeutic agents (Faizi et al., 2017).

Environmental Impact and Soil Adsorption

The environmental behavior of structurally related compounds, such as fomesafen, has been studied, focusing on adsorption, desorption, and mobility in soils. These studies offer insights into the environmental fate of such chemicals, which is crucial for understanding their potential impact on ecosystems and informing agricultural practices (Guo et al., 2004).

properties

IUPAC Name

5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O3S2/c1-19-10-14-13-9(20-10)12-8(16)6-4-5(11)2-3-7(6)15(17)18/h2-4H,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWFWVPTLCUSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

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